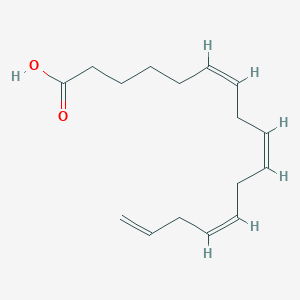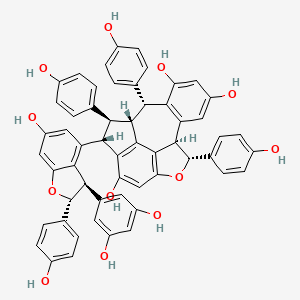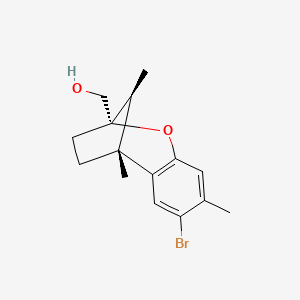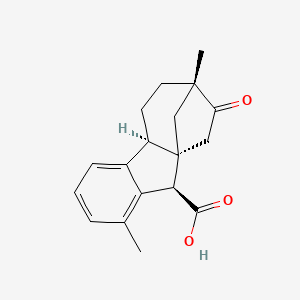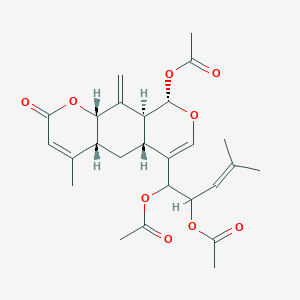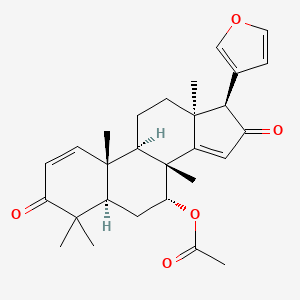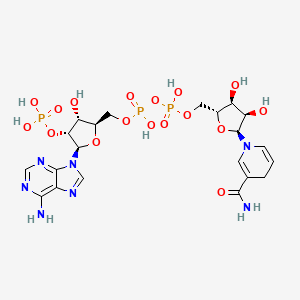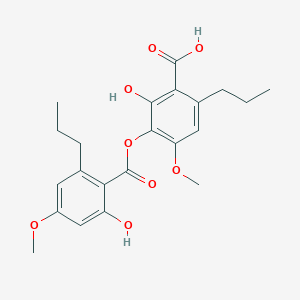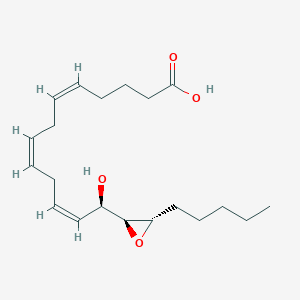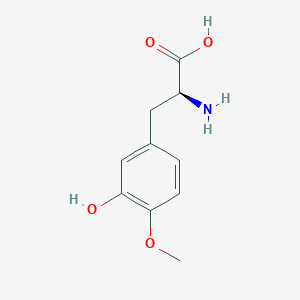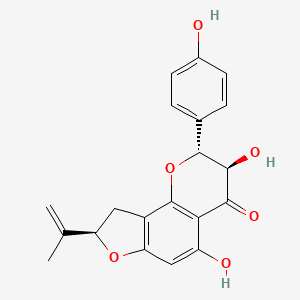
Phellodensin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phellodensin A is a natural product found in Phellodendron chinense var. glabriusculum, Phellodendron amurense var. wilsonii, and Phellodendron amurense with data available.
Scientific Research Applications
Antiproliferative and Antiangiogenic Effects
Phellodendron amurense Rupr., a medicinal plant, has shown promising anticancer effects, particularly through its antiproliferative and antiangiogenic properties. Berberine, its main alkaloid, contributes to these effects with minimal negative impacts (Ľ. Balážová et al., 2022).
Urological Disorder Treatment
The extract from Phellodendron amurense bark has been found to inhibit prostatic contractility, suggesting its potential utility in treating urological disorders such as benign prostatic hyperplasia (BPH) (Yuan-li Xu & S. Ventura, 2010).
Stress and Anxiety Reduction
A combination of Magnolia officinalis and Phellodendron amurense (Relora®) has been observed to lower cortisol exposure and perceived daily stress, improving various mood state parameters. This suggests its effectiveness in reducing stress and anxiety (S. Talbott, J. Talbott, & Michael Pugh, 2013).
Osteoarthritic Cartilage Protection
Phellodendron amurense has demonstrated effectiveness in protecting human osteoarthritic cartilage and chondrocytes. It inhibits cartilage and chondrocyte destruction, thereby suggesting its potential as a therapeutic agent for osteoarthritis (Joo-Hee Kim et al., 2011).
Anti-inflammatory Properties
Cortex Phellodendri amurensis (CPA) exhibits significant anti-inflammatory activity both in vivo and in vitro. It modulates various inflammatory mediators, suggesting its potential in treating inflammation-related diseases (You Yeon Choi et al., 2014).
Propagation Techniques
Research on Phellodendron amurense Rupr. propagation techniques, including seed, cutting, grafting propagation, and tissue culture, is vital due to its potential extinction risk. This knowledge is crucial for preserving and enhancing the availability of this medicinal plant (Zhang Zhao, 2011).
Seed Storage and Dormancy Behavior
Phellodendron amurense var. wilsonii seeds exhibit orthodox storage behavior, retaining high germinability even when stored in extreme conditions like liquid nitrogen. The study of its dormancy behavior provides insights into effective conservation and utilization strategies (Shun-Ying Chen et al., 2010).
Antifungal Activity
Phellodendron amurense ethanol extract (PAEE) has shown significant antifungal activity against Trichophyton mentagrophytes, both in vivo and in vitro. This indicates its potential as an alternative treatment for fungal infections in animals (C. Xiao et al., 2014).
properties
CAS RN |
612086-81-4 |
|---|---|
Product Name |
Phellodensin A |
Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R,3R,8R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-prop-1-en-2-yl-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-9(2)14-7-12-15(25-14)8-13(22)16-17(23)18(24)19(26-20(12)16)10-3-5-11(21)6-4-10/h3-6,8,14,18-19,21-22,24H,1,7H2,2H3/t14-,18+,19-/m1/s1 |
InChI Key |
BXJXKUVJTJKXQK-MDASCCDHSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O |
SMILES |
CC(=C)C1CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O |
synonyms |
phellodensin A phellodensin-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



